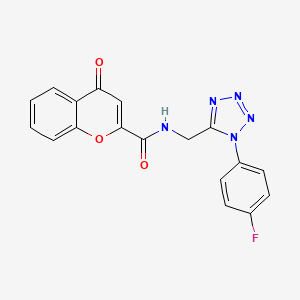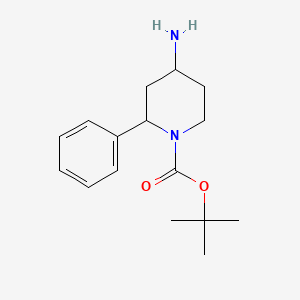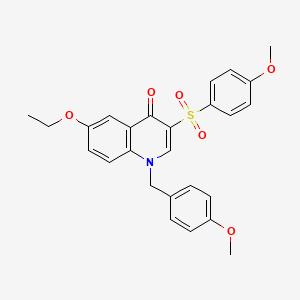
6-ethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as EMBQ, is a chemical compound that belongs to the quinoline family. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry. EMBQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for quinolinone derivatives, highlighting the versatility of these compounds in chemical syntheses. For example, Mizuno et al. (2006) demonstrated convenient and efficient syntheses of metabolites of a specific quinoline carboxylate, showcasing the use of protective groups and novel synthetic routes for high-yield outcomes (Mizuno et al., 2006).
Catalysis and Reaction Mechanisms
- Rhodium-Catalyzed Reactions : Yadagiri et al. (2018) explored a rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles, demonstrating the synthesis of substituted benzopyrans. This highlights the role of catalysts in facilitating complex chemical transformations involving similar molecular structures (Yadagiri et al., 2018).
Protective Group Strategies
- Protective Group Design and Application : Spjut et al. (2010) discussed the design, synthesis, and evaluation of a protective group for hydroxyl groups, relevant to the synthesis and modification of complex organic molecules. Such strategies are crucial for the synthesis of quinolinone derivatives with specific functional groups (Spjut et al., 2010).
Applications in Drug Discovery
- Anticancer Activity : Ma and Gong (2022) discovered novel quinoline sulfonamide derivatives with potent anti-cancer activity, showcasing the potential therapeutic applications of similar compounds. The study highlights the importance of structural modification in enhancing biological activity (Ma & Gong, 2022).
Propiedades
IUPAC Name |
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-4-33-21-11-14-24-23(15-21)26(28)25(34(29,30)22-12-9-20(32-3)10-13-22)17-27(24)16-18-5-7-19(31-2)8-6-18/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPEILVBQROFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

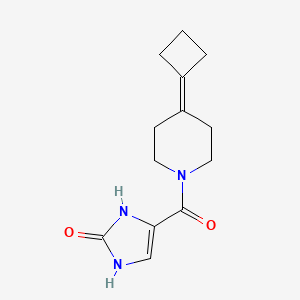
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)
![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)
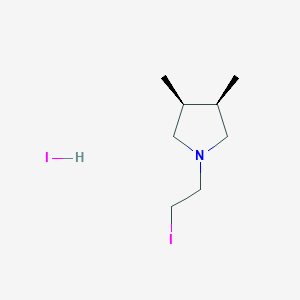
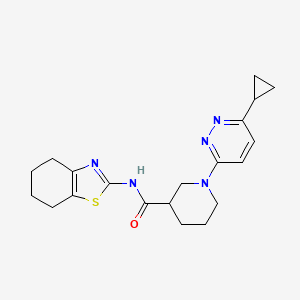
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

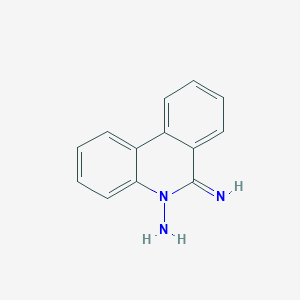
![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)


![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)
